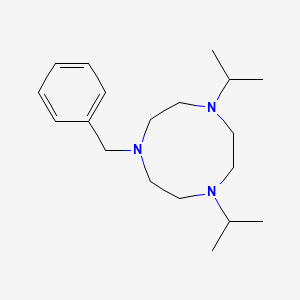
6-(Benzyloxy)hex-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)hex-3-en-2-one: is an organic compound with the molecular formula C13H16O2 It features a benzyl ether group attached to a hexenone backbone, making it a versatile intermediate in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)hex-3-en-2-one can be achieved through several methods. One common approach involves the Grignard reaction . For instance, the preparation of a Grignard reagent from (3-bromopropoxy)methylbenzene and its subsequent reaction with a suitable enone can yield the desired product . The reaction typically requires dry tetrahydrofuran (THF) as a solvent and is carried out under an inert atmosphere of argon.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 6-(Benzyloxy)hex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, forming benzoic acid derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The benzyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: 6-(Benzyloxy)hex-3-en-2-ol.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
Chemistry: 6-(Benzyloxy)hex-3-en-2-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound can be modified to produce bioactive molecules with potential therapeutic applications. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is also utilized in the development of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)hex-3-en-2-one depends on its specific application
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
6-(Benzyloxy)hex-1-en-3-ol: Similar structure but with an alcohol group instead of a ketone.
6-(Benzyloxy)hex-1-en-3-one: Similar structure but with a different position of the double bond.
Uniqueness: 6-(Benzyloxy)hex-3-en-2-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
213009-70-2 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
6-phenylmethoxyhex-3-en-2-one |
InChI |
InChI=1S/C13H16O2/c1-12(14)7-5-6-10-15-11-13-8-3-2-4-9-13/h2-5,7-9H,6,10-11H2,1H3 |
InChI Key |
ANMMYYPZHYWXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


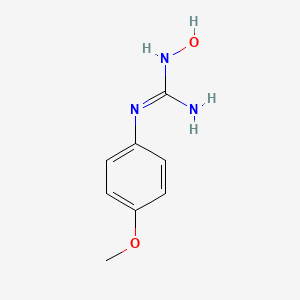
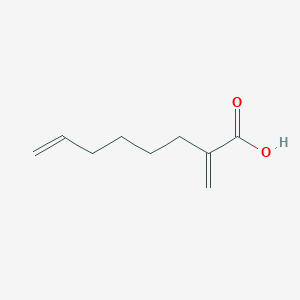
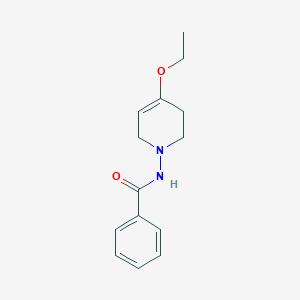
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
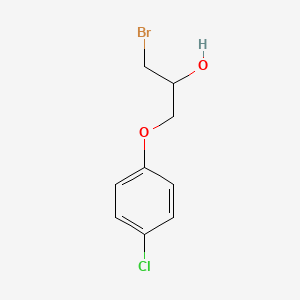
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)
![5-Bromo-1,3-dimethyl-2-[(octan-2-yl)oxy]benzene](/img/structure/B12562876.png)

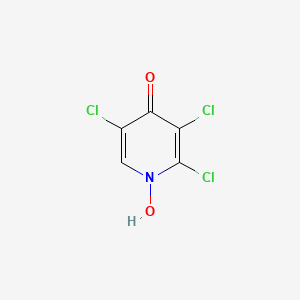
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)benzene-1-thiol](/img/structure/B12562906.png)
![Methanone, 3-furanyl[5-methoxy-2-(1-methylethenyl)phenyl]-](/img/structure/B12562910.png)
![1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene](/img/structure/B12562914.png)

